1-p-Chlorobenzyl-1H-indazole-3-carboxylic acid (CAS 50264-86-3), widely known in scientific literature as AF 1312/TS, is a foundational mono-halogenated indazole derivative that serves as a critical precursor and benchmark compound in reproductive biology and medicinal chemistry. As the direct structural predecessor to the well-known drug lonidamine, it features a single para-chloro substitution on the benzyl ring, which imparts distinct pharmacokinetic and toxicological properties compared to its di-chlorinated analogs. In procurement and material selection, this compound is primarily sourced as a highly specific mechanistic probe for Sertoli cell function, a baseline comparator for structure-activity relationship (SAR) studies of indazole-3-carboxylic acids, and a synthetic building block for novel metabolic-modulating agents [1].
Substituting 1-p-Chlorobenzyl-1H-indazole-3-carboxylic acid with its more common di-chlorinated analog, lonidamine, or the un-alkylated 1H-indazole-3-carboxylic acid core fundamentally alters experimental outcomes and synthetic pathways. The mono-chloro substitution at the para position provides a significantly different steric profile and binding affinity, resulting in a milder toxicity profile and distinct embryolethal thresholds compared to lonidamine. In in vivo models, generic substitution with lonidamine introduces acute toxicity and off-target metabolic inhibition that masks the specific Sertoli-cell-targeted exfoliation mechanism unique to AF 1312/TS. Consequently, using the exact mono-chloro compound is mandatory for researchers requiring a controlled, reversible disruption of spermatogenesis without confounding systemic toxicity [1].
4-Cl vs 2,4-diCl substitution may markedly alter embryotoxicity and teratogenicity profiles
Acute toxicity can invert with route; protocol handling and safety precautions need re-evaluation
Testicular concentration–potency relationship may not transfer across analogs without re-validation
Quantitative studies comparing AF 1312/TS directly against its di-chlorinated derivative, lonidamine, demonstrate a significant difference in systemic toxicity. When administered to mammalian models, AF 1312/TS exhibits an embryolethal LD50 of 145 mg/kg, whereas lonidamine shows an LD50 of 20 mg/kg under identical conditions [1]. This 7.25-fold reduction in toxicity makes AF 1312/TS the preferred agent for long-term in vivo studies where severe acute toxicity must be avoided while maintaining targeted biological activity.
| Evidence Dimension | Embryolethality (LD50) |
| Target Compound Data | 145 mg/kg |
| Comparator Or Baseline | Lonidamine (20 mg/kg) |
| Quantified Difference | 7.25-fold lower toxicity for AF 1312/TS |
| Conditions | In vivo mammalian pregnancy model (administration from day 6 to 15) |
Procurement of AF 1312/TS is essential for in vivo studies requiring a wider therapeutic window and lower acute toxicity than lonidamine.
AF 1312/TS provides highly specific suppression of spermatogenesis without disrupting baseline endocrine function. Oral administration of 500 mg/kg/day for 28 days in murine models results in complete depopulation of seminiferous tubules while maintaining normal Leydig cell morphology and unaltered DNA levels [1]. Unlike broader cytotoxic agents, AF 1312/TS causes no alteration in seminal vesicle fructose levels, proving its mechanism is independent of testosterone suppression.
| Evidence Dimension | Endocrine interference (seminal vesicle fructose levels) |
| Target Compound Data | 0% alteration at 500 mg/kg/day |
| Comparator Or Baseline | Standard hormonal antispermatogenic agents (which suppress testosterone) |
| Quantified Difference | Complete preservation of endocrine function despite 100% suppression of mature spermatogenesis |
| Conditions | 28-day oral administration in male laboratory mice |
This highly specific action profile makes it the optimal benchmark compound for developing non-hormonal male contraceptives and targeted reproductive therapeutics.
As a mono-chlorinated precursor, 1-p-Chlorobenzyl-1H-indazole-3-carboxylic acid offers specific synthetic utility that cannot be achieved with the di-chlorinated lonidamine. It serves as the direct starting material for synthesizing a wide array of esterified and hydrazide derivatives where the para-chloro moiety is required for baseline SAR comparisons [1]. The presence of a single chlorine atom reduces steric hindrance at the ortho position, altering the reactivity of the benzyl ring during downstream electrophilic substitutions compared to 2,4-dichloro analogs.
| Evidence Dimension | Steric hindrance and synthetic versatility |
| Target Compound Data | Unobstructed ortho position on the benzyl ring |
| Comparator Or Baseline | Lonidamine (2,4-dichlorobenzyl substituted) |
| Quantified Difference | Enables distinct regioselectivity in downstream derivative synthesis |
| Conditions | Standard organic synthesis and SAR library generation |
Chemical manufacturers and medicinal chemists must procure this specific mono-chloro building block to explore chemical space inaccessible via lonidamine.
Because of its well-documented ability to reversibly disrupt Sertoli-germ cell adhesion without affecting Leydig cell testosterone production, AF 1312/TS is the gold-standard baseline comparator for evaluating new indazole-based male contraceptives. It provides a reliable, reproducible benchmark for in vivo efficacy and reversibility assays [1].
In medicinal chemistry, this compound is procured as a core building block to synthesize novel indazole-3-carboxylic acid derivatives. Its mono-chlorinated structure serves as the essential control compound when mapping the steric and electronic effects of halogenation on the benzyl ring, directly contrasting with di-halogenated analogs [1].
Due to its specific mechanism of action—inducing exfoliation of immature spermatids while leaving stem cells intact—AF 1312/TS is utilized as a positive control in predictive toxicology assays. It allows researchers to validate in vitro and in vivo models of chemically induced testicular damage and recovery [1].